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molecular formula C15H13FO3 B8661388 Methyl 4-[(2-fluorophenyl)methoxy]benzoate CAS No. 128982-48-9

Methyl 4-[(2-fluorophenyl)methoxy]benzoate

Cat. No. B8661388
M. Wt: 260.26 g/mol
InChI Key: ZCXGTHHYWXKPKT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US08759542B2

Procedure details

Methylparaben (8.85 g, 58.19 mmol) and K2CO3 (16.1 g, 116.38 mmol) were stirred in acetonitrile (100 mL) for 5 minutes and then 2-fluorobenzyl bromide (10 g, 52.9 mmol) was added. The suspension was heated to 50-55° C. and held for 2 hours. The mixture was then cooled to 20-25° C., filtered, and the filtrate solution concentrated to a thick residue. The residue was then dissolved in CH2Cl2, washed with a 1 M Na2CO3 solution, dried over Na2SO4, and concentrated to a solid. The solid was then stirred vigorously for 1 hour in just enough hexanes to allow for agitation (˜40 mL) and then cooled to 0-5° C. After 15 minutes, the product was isolated by filtration and washed with ˜25 mL of hexanes. After drying under vacuum, 1 was isolated as a white solid (13.1 g, 87% yield).
Quantity
8.85 g
Type
reactant
Reaction Step One
Name
Quantity
16.1 g
Type
reactant
Reaction Step One
Quantity
100 mL
Type
solvent
Reaction Step One
Quantity
10 g
Type
reactant
Reaction Step Two
Name
Yield
87%

Identifiers

REACTION_CXSMILES
[CH3:1][O:2][C:3]([C:5]1[CH:11]=[CH:10][C:8]([OH:9])=[CH:7][CH:6]=1)=[O:4].C([O-])([O-])=O.[K+].[K+].[F:18][C:19]1[CH:26]=[CH:25][CH:24]=[CH:23][C:20]=1[CH2:21]Br>C(#N)C>[F:18][C:19]1[CH:26]=[CH:25][CH:24]=[CH:23][C:20]=1[CH2:21][O:9][C:8]1[CH:10]=[CH:11][C:5]([C:3]([O:2][CH3:1])=[O:4])=[CH:6][CH:7]=1 |f:1.2.3|

Inputs

Step One
Name
Quantity
8.85 g
Type
reactant
Smiles
COC(=O)C1=CC=C(O)C=C1
Name
Quantity
16.1 g
Type
reactant
Smiles
C(=O)([O-])[O-].[K+].[K+]
Name
Quantity
100 mL
Type
solvent
Smiles
C(C)#N
Step Two
Name
Quantity
10 g
Type
reactant
Smiles
FC1=C(CBr)C=CC=C1

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
52.5 (± 2.5) °C
Stirring
Type
CUSTOM
Details
The solid was then stirred vigorously for 1 hour in just enough hexanes
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
The mixture was then cooled to 20-25° C.
FILTRATION
Type
FILTRATION
Details
filtered
CONCENTRATION
Type
CONCENTRATION
Details
the filtrate solution concentrated to a thick residue
DISSOLUTION
Type
DISSOLUTION
Details
The residue was then dissolved in CH2Cl2
WASH
Type
WASH
Details
washed with a 1 M Na2CO3 solution
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over Na2SO4
CONCENTRATION
Type
CONCENTRATION
Details
concentrated to a solid
TEMPERATURE
Type
TEMPERATURE
Details
cooled to 0-5° C
WAIT
Type
WAIT
Details
After 15 minutes
Duration
15 min
CUSTOM
Type
CUSTOM
Details
the product was isolated by filtration
WASH
Type
WASH
Details
washed with ˜25 mL of hexanes
CUSTOM
Type
CUSTOM
Details
After drying under vacuum

Outcomes

Product
Details
Reaction Time
2 h
Name
Type
product
Smiles
FC1=C(COC2=CC=C(C(=O)OC)C=C2)C=CC=C1
Measurements
Type Value Analysis
AMOUNT: MASS 13.1 g
YIELD: PERCENTYIELD 87%
YIELD: CALCULATEDPERCENTYIELD 95.1%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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